molecular formula C9H16Cl2N2 B1285939 N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride CAS No. 36271-21-3

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride

Cat. No.: B1285939
CAS No.: 36271-21-3
M. Wt: 223.14 g/mol
InChI Key: MTWFYNAZAHRMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is an organic compound with the molecular formula C9H16Cl2N2. It is typically found as a white crystalline powder and is known for its applications in various fields of scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride involves the reaction of N1-Methyl-N1-phenylethane-1,2-diamine with hydrochloric acid. The reaction is typically carried out under inert atmosphere conditions to prevent any unwanted side reactions. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • N1-Methyl-N1-phenylethane-1,2-diamine
  • N1-Methyl-N1-phenylethane-1,2-diamine monohydrochloride

Comparison: N1-Methyl-N1-phenylethane-1,2-diamine dihydrochloride is unique due to its dihydrochloride form, which provides enhanced stability and solubility compared to its monohydrochloride counterpart. This makes it more suitable for certain applications, particularly in industrial and pharmaceutical contexts .

Properties

IUPAC Name

N'-methyl-N'-phenylethane-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2ClH/c1-11(8-7-10)9-5-3-2-4-6-9;;/h2-6H,7-8,10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWFYNAZAHRMBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)C1=CC=CC=C1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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